2-Bromo-4-methylthiazole-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methylthiazole-5-carboximidamide: is a heterocyclic compound containing bromine, nitrogen, sulfur, and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 4-methylthiazole-5-carboximidamide using bromine or a bromine source under controlled conditions .
Industrial Production Methods: the synthesis likely involves scalable halogenation and amidation reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-4-methylthiazole-5-carboximidamide is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls .
Medicine: The compound is explored for its potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-Bromo-4-methylthiazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboximidamide group play crucial roles in binding to these targets, leading to the inhibition of enzymatic activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-methylthiazole-4-carboxylic acid
- 4-Bromo-2-methylthiazole
- 2-Amino-5-bromo-4-methylthiazole
Comparison: Compared to these similar compounds, 2-Bromo-4-methylthiazole-5-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C5H6BrN3S |
---|---|
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
2-bromo-4-methyl-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C5H6BrN3S/c1-2-3(4(7)8)10-5(6)9-2/h1H3,(H3,7,8) |
InChI-Schlüssel |
HXTHMSSJNDBXHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)Br)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.